1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol

Description

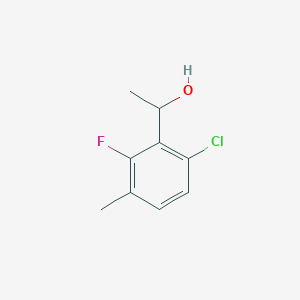

1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol is a halogenated aromatic alcohol with a substituted benzene ring featuring chloro (Cl), fluoro (F), and methyl (Me) groups at positions 6, 2, and 3, respectively. The ethanol functional group (-CH₂CH₂OH) is attached to the aromatic ring, making it a secondary alcohol.

Properties

IUPAC Name |

1-(6-chloro-2-fluoro-3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4,6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMWUVINQHPDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone, using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Esterification: The ethanol group can react with carboxylic acids to form esters under acidic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding ketones, alkanes, and esters.

Scientific Research Applications

1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The ethanol group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

a. 1-(2-Chlorophenyl)ethanol ()

- Substituents : Single 2-chloro group.

- Key Differences : The absence of fluorine and methyl groups simplifies the electronic environment. The reduced steric bulk lowers the melting/boiling points compared to the target compound.

- Reactivity : Less deactivated aromatic ring, making it more reactive toward electrophilic substitution than the target compound.

b. 1-(2-Chloro-3,6-difluorophenyl)ethanone ()

- Substituents : 2-Cl, 3,6-diF.

- Functional Group : Ketone (-CO-) instead of alcohol.

- Key Differences : The ketone group reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents. The additional fluorine atoms increase polarity and metabolic stability.

Functional Group Variations

a. 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone ()

- Functional Group : Ketone (-CO-).

- Key Differences :

- Polarity : The ketone lacks a hydroxyl group, reducing hydrophilicity.

- Reactivity : Susceptible to nucleophilic additions (e.g., Grignard reactions), unlike the alcohol, which may undergo oxidation or esterification.

- Applications : More suited as a synthetic intermediate for condensation reactions.

b. (6-Chloro-2-fluoro-3-methylphenyl)methanol ()

- Functional Group : Primary alcohol (-CH₂OH) directly attached to the ring.

- Key Differences :

- Molecular Weight : 160.57 vs. ~187.5 for the target compound.

- Reactivity : The benzyl alcohol structure is prone to oxidation to aldehydes or carboxylic acids.

Data Tables

Table 1: Structural and Physical Comparisons

Research Findings and Implications

- Electronic Effects : The 2-fluoro and 6-chloro groups create a strongly electron-deficient aromatic ring, directing electrophilic attacks to the 4-position. The 3-methyl group provides steric hindrance, affecting reaction kinetics .

- Solubility: The ethanol derivative exhibits higher aqueous solubility than its ketone analog due to hydrogen bonding, critical for bioavailability in drug design .

- Toxicity : Halogenated alcohols like the target compound may share skin/eye irritation risks (H315-H319), necessitating safe handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.